molecular formula C24H19N5O2 B2886090 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-84-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2886090
CAS No.: 866843-84-7
M. Wt: 409.449
InChI Key: KBQYIIAMKBIJBP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
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Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, including its effects on various biological targets and potential therapeutic applications.

Compound Overview

Chemical Properties:

  • Molecular Formula: C20H20N4O2
  • Molecular Weight: 348.4 g/mol
  • IUPAC Name: this compound

Structural Features:
The compound features a benzodioxole moiety which is known for its biological activity. The presence of the triazole and quinazoline rings suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzodioxole Intermediate: The reaction of catechol with formaldehyde under acidic conditions yields the benzodioxole structure.
  • Amination Reaction: The benzodioxole intermediate reacts with 3-methylphenylamine to form the desired amine derivative.
  • Cyclization: Cyclization with a triazole precursor under controlled conditions produces the target compound.

Anticancer Activity

Recent studies have shown that compounds containing quinazoline and triazole structures exhibit significant anticancer properties. The mechanism often involves inhibition of specific kinases that are crucial for cancer cell proliferation:

Study Findings
PubMed StudyThe compound AZD0530 (related structure) inhibits c-Src and Abl kinases at low nanomolar concentrations and shows high selectivity over other kinases. This suggests that similar compounds may also exhibit potent anticancer activity through kinase inhibition.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. A related study indicated that compounds with similar scaffolds demonstrated antimicrobial effects against various pathogens:

Microorganism Activity
Staphylococcus aureusSignificant inhibition observed
Candida albicansModerate inhibition observed

The proposed mechanism of action for this compound includes:

  • Kinase Inhibition: Similar compounds have shown to inhibit tyrosine kinases involved in cancer progression.
  • Antimicrobial Pathways: Potential interaction with bacterial cell membranes or essential metabolic pathways.

In Vivo Studies

In vivo studies have demonstrated the efficacy of related compounds in tumor models:

  • Xenograft Models: Compounds exhibiting similar structural features have been shown to significantly reduce tumor size in xenograft models.
  • Survival Rates: Treatment with these compounds resulted in increased survival rates in aggressive cancer models.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-15-5-4-6-17(11-15)22-24-26-23(18-7-2-3-8-19(18)29(24)28-27-22)25-13-16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQYIIAMKBIJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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